1,2-Diamino-2-methylpropane

Thermodynamics Physical Chemistry Process Engineering

Procure 1,2-Diamino-2-methylpropane (CAS 811-93-8) for its irreplaceable steric hindrance and vicinal diamine architecture. This compound uniquely directs selective primary amine reactivity, enabling the patented Hofmann route to the DPP-IV inhibitor Anagliptin (89% yield) and the formation of 'half-unit' ligands (78% yield) unattainable with linear diamines. Its distinct boiling point (130.9 °C) and higher vaporization enthalpy (52.0 kJ/mol) mandate specific process engineering, making it a non-substitutable intermediate for CMOs and catalyst researchers.

Molecular Formula C4H12N2
Molecular Weight 88.15 g/mol
CAS No. 811-93-8
Cat. No. B052399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Diamino-2-methylpropane
CAS811-93-8
Synonyms2-Methyl-1,2-propanediamine;  (2-Amino-1,1-dimethylethyl)amine;  1,1-Dimethyl-1,2-ethanediamine;  1,1-Dimethylethylenediamine;  1,2-Diamino-2-methylpropane;  2,2-Dimethylethylenediamine;  2,3-Diamino-2-methylpropane;  2-Amino-2-methylpropylamine;  2-Methyl-1
Molecular FormulaC4H12N2
Molecular Weight88.15 g/mol
Structural Identifiers
SMILESCC(C)(CN)N
InChIInChI=1S/C4H12N2/c1-4(2,6)3-5/h3,5-6H2,1-2H3
InChIKeyOPCJOXGBLDJWRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Diamino-2-methylpropane (CAS 811-93-8) as a Specialty Vicinal Diamine Building Block


1,2-Diamino-2-methylpropane (CAS 811-93-8), also known as 2-methyl-1,2-propanediamine, is a vicinal diamine featuring a sterically hindered tertiary amine adjacent to a primary amine [1]. This structural motif confers unique reactivity and coordination behavior compared to linear or unhindered diamines. It is commercially available in high purity (e.g., >97.0% (GC)(T) , 99% assay ) and is employed as an intermediate in pharmaceutical synthesis, a ligand in coordination chemistry, and a building block for advanced materials [2].

Critical Differentiation of 1,2-Diamino-2-methylpropane Against Generic Diamine Alternatives


While numerous diamines are available, 1,2-diamino-2-methylpropane's vicinal arrangement and steric congestion at the tertiary amine center create a reactivity profile distinct from its common linear or symmetrical analogs such as 1,2-diaminopropane, 1,3-diaminopropane, or ethylenediamine [1]. This steric hindrance dictates selective reactivity at the primary amine and influences coordination geometry and stability in metal complexes [2]. Simple substitution with a less-hindered or differently spaced diamine would fundamentally alter reaction outcomes, product stereochemistry, or catalytic performance, making 1,2-diamino-2-methylpropane irreplaceable in specific synthetic sequences [3].

Quantitative Performance Evidence for 1,2-Diamino-2-methylpropane in Key Applications


Higher Vaporization Enthalpy of 1,2-Diamino-2-methylpropane Compared to Unbranched 1,2-Diaminopropane

Thermodynamic measurements reveal that 1,2-diamino-2-methylpropane exhibits a higher molar enthalpy of vaporization than its unbranched analog, 1,2-diaminopropane, indicating stronger intermolecular interactions in the liquid phase [1]. This property is critical for applications involving thermal processing, such as distillation or high-temperature reactions, where volatility and thermal stability are key parameters.

Thermodynamics Physical Chemistry Process Engineering

High-Yield Synthesis Route for Anagliptin Intermediate 1,2-Diamino-2-methylpropane via Hofmann Degradation

A patented process for preparing the anagliptin intermediate 1,2-diamino-2-methylpropane achieves an isolated yield of 89% using a Hofmann degradation route starting from 2-amino-2-methyl butyramide [1]. This yield is explicitly presented as an improvement over prior art methods requiring high-pressure hydrogenation or costly materials, demonstrating a scalable, cost-competitive production pathway directly linked to this specific compound.

Pharmaceutical Process Chemistry Diabetes Drug Intermediate Synthetic Methodology

Selective C–N Bond Cleavage in Pyridine/Pyrrole Synthesis Enabled by 1,2-Diamino-2-methylpropane's Unique Structure

In a novel oxidative cyclization with aryl methyl ketones, 1,2-diamino-2-methylpropane undergoes selective cleavage of the C–N bond adjacent to its primary carbon, yielding multi-substituted pyrroles [1]. The reaction's selectivity is attributed to the compound's specific 1,2-diamine framework. The paper reports an 83% yield for the synthesis of a representative 2,3,5-trisubstituted pyrrole derivative using this methodology, which is a competitive yield for such transformations [2].

Heterocyclic Chemistry C–N Activation Organic Synthesis Methodology

Sterically Directed 'Half-Unit' Schiff Base Formation Exclusive to 1,2-Diamino-2-methylpropane

Due to steric hindrance at the tertiary amine, 1,2-diamino-2-methylpropane reacts with diketones exclusively at its primary amine, forming 'half-unit' Schiff base precursors. This contrasts with unhindered diamines like 1,2-diaminoethane, which would condense at both amines to form symmetrical ligands [1]. The paper reports the synthesis and characterization of a specific half-unit (6-amino-2,2,4-trimethyl-1,3-diazepine) in 78% yield, demonstrating a practical and high-yielding route to non-symmetrical ligand systems [2].

Coordination Chemistry Ligand Design Schiff Base Synthesis

Formation of Dinuclear Ferromagnetic Ni(II) Complexes with Thiocyanato Bridges

1,2-Diamino-2-methylpropane acts as a bidentate ligand to form dinuclear nickel(II) complexes exhibiting ferromagnetic properties [1]. The specific compound [{Ni2(1,2-diamino-2-methylpropane)3(NCS)2}2(µ-NCS)2][Ni(1,2-diamino-2-methylpropane)2(NCS)2]·H2O was synthesized and structurally characterized. The complex displays a ferromagnetic exchange interaction between Ni(II) centers, with a coupling constant J = +4.2 cm⁻¹ [2]. This demonstrates the ligand's ability to mediate magnetic coupling, a property relevant to molecular magnetism research.

Magnetic Materials Coordination Polymers Crystal Engineering

Quantified Physical Property Differences vs. 2-Methyl-1,3-propanediamine Isomer

The isomeric 1,3-diamine (2-methyl-1,3-propanediamine, CAS 2400-78-4) exhibits a higher boiling point (136.9 ± 8.0 °C at 760 mmHg) compared to 1,2-diamino-2-methylpropane (130.9 ± 8.0 °C at 760 mmHg) [REFS-1, REFS-2]. This 6.0 °C difference in boiling point, along with the different amine spacing (1,2- vs. 1,3-), provides a clear analytical and functional distinction between the two compounds, which is critical for selecting the correct diamine for a given application.

Analytical Chemistry Quality Control Material Properties

Procurement-Driven Application Scenarios for 1,2-Diamino-2-methylpropane


Scalable Synthesis of Anagliptin Intermediate with High Yield

For process chemists and CMOs involved in the manufacture of the DPP-IV inhibitor Anagliptin, 1,2-diamino-2-methylpropane is the required intermediate. The patented Hofmann degradation route achieving an 89% yield offers a quantifiable and industrially relevant advantage over older, more hazardous high-pressure hydrogenation methods [1]. Procurement of this specific diamine is essential for implementing this cost-effective and stable process.

Design of Non-Symmetrical Schiff Base Ligands for Advanced Catalysis

Researchers designing asymmetric catalysts or non-symmetrical metal complexes will find 1,2-diamino-2-methylpropane indispensable. Its steric hindrance directs exclusive reaction at the primary amine with diketones to form 'half-unit' ligands in 78% yield, a property unattainable with symmetrical diamines like ethylenediamine or 1,2-diaminopropane [2]. This enables the construction of tailored ligand environments for specific catalytic transformations.

Synthesis of Multi-Substituted Pyrroles via Regioselective C–N Cleavage

In medicinal chemistry and heterocycle synthesis, 1,2-diamino-2-methylpropane provides access to multi-substituted pyrrole scaffolds via a unique I2/PhNO2-promoted oxidative cyclization that selectively cleaves the C–N bond adjacent to the primary carbon [3]. The reported 83% yield for a representative pyrrole validates this methodology. Alternative diamines are unlikely to exhibit this specific reactivity pattern, making this compound a critical reagent for this synthetic pathway.

Thermodynamic and Physical Property Benchmarking for Process Design

For chemical engineers designing distillation, storage, or reaction systems, the experimentally determined thermodynamic data for 1,2-diamino-2-methylpropane are essential. Its molar enthalpy of vaporization (52.0 kJ/mol) is higher than that of 1,2-diaminopropane (49.4 kJ/mol), indicating lower volatility [4]. Additionally, its boiling point (130.9 °C) is distinct from its 1,3-isomer (136.9 °C) . These quantifiable differences inform safety assessments, equipment specifications, and purification protocols, ensuring correct material selection and process safety.

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